molecular formula C13H19N5O4S B2489623 4-cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-3-(furan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1797261-42-7

4-cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-3-(furan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2489623
CAS No.: 1797261-42-7
M. Wt: 341.39
InChI Key: SYQPGOADYICYFP-UHFFFAOYSA-N
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Description

4-cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-3-(furan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that features a unique combination of functional groups, including a cyclopropyl ring, a dimethylsulfamoyl group, a furan ring, and a triazolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-3-(furan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the triazolone core, followed by the introduction of the furan ring and the cyclopropyl group. The dimethylsulfamoyl group is usually introduced in the final steps to ensure stability and prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts, solvents, and temperatures for each step of the synthesis. Additionally, continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-3-(furan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazolone moiety can be reduced to form triazolidines.

    Substitution: The dimethylsulfamoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of the triazolone moiety would produce triazolidines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: It may have potential as a pharmaceutical agent due to its diverse functional groups.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 4-cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-3-(furan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one exerts its effects is likely related to its ability to interact with various molecular targets. The cyclopropyl ring and furan moiety may facilitate binding to hydrophobic pockets in proteins, while the dimethylsulfamoyl group can form hydrogen bonds with amino acid residues. The triazolone core may also participate in coordination with metal ions or other cofactors.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyclopropyl-1-{2-[(methylsulfamoyl)amino]ethyl}-3-(furan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
  • 4-cyclopropyl-1-{2-[(ethylsulfamoyl)amino]ethyl}-3-(furan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Uniqueness

The uniqueness of 4-cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-3-(furan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl ring adds rigidity and enhances binding affinity, while the dimethylsulfamoyl group increases solubility and stability.

Properties

IUPAC Name

4-cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-3-(furan-2-yl)-5-oxo-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O4S/c1-16(2)23(20,21)14-7-8-17-13(19)18(10-5-6-10)12(15-17)11-4-3-9-22-11/h3-4,9-10,14H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQPGOADYICYFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCCN1C(=O)N(C(=N1)C2=CC=CO2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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